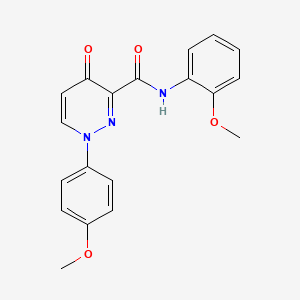

N-(2-methoxyphenyl)-1-(4-methoxyphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide

Description

N-(2-Methoxyphenyl)-1-(4-Methoxyphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide is a dihydropyridazine derivative featuring methoxy substituents on both the 2-position of the aniline moiety and the 4-position of the phenyl ring attached to the dihydropyridazine core. While direct synthesis data for this compound are absent in the provided evidence, analogs with structural similarities (e.g., halogen or heterocyclic substitutions) offer insights into its physicochemical and pharmacological profile .

Properties

Molecular Formula |

C19H17N3O4 |

|---|---|

Molecular Weight |

351.4 g/mol |

IUPAC Name |

N-(2-methoxyphenyl)-1-(4-methoxyphenyl)-4-oxopyridazine-3-carboxamide |

InChI |

InChI=1S/C19H17N3O4/c1-25-14-9-7-13(8-10-14)22-12-11-16(23)18(21-22)19(24)20-15-5-3-4-6-17(15)26-2/h3-12H,1-2H3,(H,20,24) |

InChI Key |

AOBWORJHKQWVJK-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)N2C=CC(=O)C(=N2)C(=O)NC3=CC=CC=C3OC |

Origin of Product |

United States |

Preparation Methods

The synthesis of N-(2-methoxyphenyl)-1-(4-methoxyphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide typically involves multi-step organic reactions. One common method includes the reaction of 2-methoxyphenyl isocyanate with 4-methoxyphenyl hydrazine to form an intermediate, which is then cyclized to produce the desired pyridazine derivative . Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to improve yield and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy groups, using reagents like halogens or alkylating agents.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

N-(2-methoxyphenyl)-1-(4-methoxyphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular processes.

Medicine: Potential therapeutic applications include its use as a lead compound in drug discovery for treating various diseases.

Mechanism of Action

The mechanism of action of N-(2-methoxyphenyl)-1-(4-methoxyphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular pathways and biological effects. Detailed studies on its molecular targets and pathways are essential to understand its full potential .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

Table 1: Key Analogs and Their Properties

Key Observations :

- Methoxy vs. In NMR spectra, methoxy groups typically show singlet peaks near δ 3.8–4.0 ppm (¹H) and δ 55–60 ppm (¹³C), whereas halogens induce deshielding effects in adjacent protons .

Heterocyclic Modifications :

- Compounds with piperidine (Compound 33) or morpholine (Compound 25) substituents demonstrate higher melting points (105–155°C) compared to simpler methoxy analogs, likely due to improved crystalline packing via hydrogen bonding .

- The morpholine group in Compound 25 contributes to a distinct ¹H NMR signal at δ 3.49 ppm (m, 4H), absent in methoxy-only analogs .

Biological Activity

N-(2-methoxyphenyl)-1-(4-methoxyphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide is a synthetic compound with a complex structure that has garnered interest due to its potential biological activities. This article delves into its biological activity, including mechanisms of action, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 342.35 g/mol. The compound features two methoxy groups on phenyl rings and a dihydropyridazine core, which contributes to its biological activities.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thereby altering their activity and impacting metabolic pathways.

- Receptor Modulation : It can also interact with receptors, potentially modulating signaling pathways associated with various physiological responses.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds structurally similar to this compound. For instance, derivatives have shown significant cytotoxicity against cancer cell lines such as human colon carcinoma (HCT-116) and hepatocellular carcinoma (HepG2) through in vitro assays. The half-maximal inhibitory concentration (IC50) values indicate effective concentrations for inducing cell death:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | HCT-116 | 2.40 ± 0.12 |

| Compound B | HepG2 | 3.50 ± 0.15 |

These results suggest that modifications in the chemical structure can enhance anticancer activity.

Antimicrobial Activity

Compounds related to this compound have been evaluated for antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, including:

- Gram-positive bacteria : Staphylococcus aureus

- Gram-negative bacteria : Escherichia coli

The minimum inhibitory concentration (MIC) values for these compounds were significantly lower than conventional antibiotics, indicating a promising avenue for developing new antimicrobial agents.

Case Studies and Research Findings

Several studies illustrate the compound's potential in therapeutic applications:

- Cytotoxicity Evaluation : A study investigated the cytotoxic effects on HCT-116 and HepG2 cell lines, revealing that derivatives exhibited IC50 values comparable to established anticancer drugs.

- Antimicrobial Studies : Research demonstrated that specific analogs showed more than 6 times the activity against methicillin-resistant Staphylococcus aureus compared to traditional antibiotics like ciprofloxacin.

- In Vivo Studies : Animal models have been used to assess the pharmacokinetics and bioavailability of similar compounds, providing insights into their therapeutic efficacy and safety profiles.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.